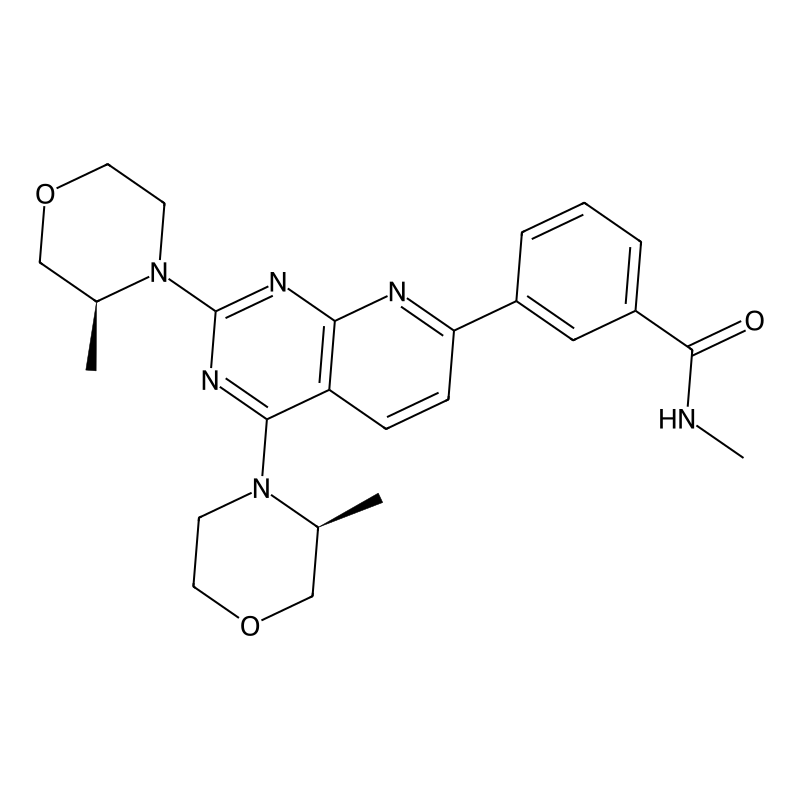

Vistusertib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Vistusertib mechanism of action mTORC1 and mTORC2 inhibition

Mechanism of Action & Signaling Pathways

The mechanistic target of rapamycin (mTOR) is a central serine/threonine kinase that integrates growth signals and nutrient sensing. It functions within two distinct complexes, mTORC1 and mTORC2, which regulate cell growth, proliferation, survival, and metabolism [1] [2].

The following diagram illustrates the signaling pathway and how vistusertib exerts its inhibitory effect.

This compound's key differentiator is its ability to inhibit both mTOR complexes simultaneously [3]:

- Dual Complex Inhibition: By binding the ATP-binding site of the mTOR kinase itself, this compound prevents the activity of both mTORC1 and mTORC2. This leads to the reduction of phosphorylated S6K (p-S6K) and S6 (p-S6), which are downstream effectors of mTORC1, and phosphorylated AKT (p-AKT) at Ser473, a key substrate of mTORC2 [1] [3].

- Advantage over Rapalogs: First-generation mTOR inhibitors like rapamycin and its analogs (rapalogs) are allosteric inhibitors that only partially block mTORC1. This can lead to a loss of negative feedback loops and subsequent activation of AKT via mTORC2, potentially compromising antitumor efficacy and promoting resistance [1] [2] [4]. This compound's direct kinase inhibition avoids this paradoxical activation, resulting in more complete pathway suppression [2].

Key Experimental Evidence & Protocols

The efficacy of this compound has been evaluated in both preclinical models and clinical trials across various cancers.

In Vitro and In Vivo Preclinical Models

A study on ovarian cancer models provides a clear example of a standard experimental workflow to evaluate this compound's activity, both alone and in combination with chemotherapy [3].

- Objective: To investigate if adding this compound to paclitaxel could reverse chemoresistance in ovarian cancer.

- Cell Line Panel: A panel of 12 human ovarian cancer cell lines was treated with this compound, paclitaxel, or the combination. Growth inhibition (GI₅₀) was assessed, and drug interaction was analyzed using the Loewe model to calculate a synergy score [3].

- Western Blot Analysis: A cisplatin-resistant cell line (A2780Cis) was treated with the drugs for 24 hours. Key signaling changes were evaluated by measuring levels of:

- p-S6 (S235/236) and p-S6K: markers of mTORC1 inhibition.

- p-AKT (S473): a marker of mTORC2 inhibition.

- PDCD4: a tumor suppressor protein induced upon S6K inhibition, confirming robust pathway blockade [3].

- In Vivo Xenograft Model: Mice bearing A2780Cis tumors were treated with vehicle, this compound alone, paclitaxel alone, or the combination for two weeks.

- Endpoint Measurements: Tumor volume reduction was significant only in the combination arm. Tumors were analyzed via:

- Immunohistochemistry (IHC): Showed a significant increase in cleaved caspase-3, indicating enhanced apoptosis.

- Magnetic Resonance Spectroscopy (MRS): Detected significant decreases in phosphocholine and ATP, indicating effects on tumor metabolism [3].

- Endpoint Measurements: Tumor volume reduction was significant only in the combination arm. Tumors were analyzed via:

Clinical Trial Dosing and Efficacy

Clinical trials have established tolerated dosing schedules and shown preliminary efficacy. The table below summarizes key outcomes from selected clinical studies.

| Cancer Type (Trial Phase) | Dosing Regimen | Primary Efficacy Findings | Common Adverse Events (Grade 1-4) |

|---|---|---|---|

| Glioblastoma (Phase I) [5] | 125 mg BID, 2 days on/5 days off + TMZ | 6-month PFS: 26.6%; 1 PR (8%), 5 SD (38%) | Fatigue, GI symptoms, rash |

| NF2-Meningioma (Phase II) [1] | 125 mg BID, 2 consecutive days/week | Did not meet primary RR; high SD rate (94%) | High rate of Gr 3/4 AEs (78%), leading to discontinuation |

| Endometrial Cancer (Phase I/II) [6] | 125 mg BID, 2 days/week + Anastrozole | 8-week PFR: 67.3% (vs 39.1% with anastrozole); mPFS: 5.2 mo (vs 1.9 mo) | Fatigue, lymphopenia, hyperglycemia, diarrhea |

| Paediatric Malignancies (Phase I/II) [2] | BSA-equivalent of adult dose, intermittent | This compound monotherapy was well tolerated; combination with chemo caused hematologic toxicity | Mucositis, hypertriglyceridemia, thrombocytopenia |

Pharmacokinetics and Metabolism

A human absorption, metabolism, and excretion (ADME) study provided detailed PK data [7]:

- Absorption: this compound is rapidly absorbed after an oral dose, with a time to maximum concentration (Tₘₐₓ) of less than 1.2 hours.

- Metabolism and Excretion: this compound is extensively metabolized in the liver, primarily through morpholine-ring oxidation. After a single dose, over 90% of the radioactivity was recovered, with ~80% excreted in feces and ~12% in urine. The majority of circulating radioactivity (≈78%) was accounted for by the unchanged parent drug [7].

Research Considerations

- Tolerability and Scheduling: The intermittent dosing schedule (e.g., 2-4 days per week) was developed to improve tolerability and manage class-specific adverse effects like mucositis, hyperglycemia, and hypertriglyceridemia [1] [2]. Despite this, some trials reported high rates of grade 3/4 adverse events, highlighting a challenge for its clinical development [1].

- Current Status: According to a drug development database, this compound has been investigated in numerous cancer types but is currently listed as discontinued from further development in several major indications, including glioblastoma, breast cancer, and lung cancer [8].

This compound has proven to be a valuable tool for validating the therapeutic potential of dual mTORC1/2 inhibition in oncology research. Its comprehensive mechanism of action differentiates it from earlier rapalogs.

References

- 1. Prospective phase II trial of the dual mTORC1/2 inhibitor ... [pmc.ncbi.nlm.nih.gov]

- 2. First-in-child phase I/II study of the dual mTORC1/2 ... [sciencedirect.com]

- 3. Evaluation of the combination of the dual m-TORC1/2 ... [oncotarget.com]

- 4. Brain-restricted mTOR inhibition with binary pharmacology [nature.com]

- 5. A phase I study of this compound (dual mTORC / 1 ) in patients... 2 inhibitor [pubmed.ncbi.nlm.nih.gov]

- 6. Safety and Efficacy of the mTOR Inhibitor, this compound ... [pmc.ncbi.nlm.nih.gov]

- 7. Phase I study of orally administered 14Carbon-isotope ... [pubmed.ncbi.nlm.nih.gov]

- 8. - AstraZeneca - AdisInsight this compound [adisinsight.springer.com]

what is the role of vistusertib in mTOR signaling pathway

Mechanism of Action and Pathway Inhibition

Vistusertib functions as an ATP-competitive inhibitor, binding directly to the kinase domain of the mTOR protein. This action differs from first-generation inhibitors like rapamycin, which only partially block mTORC1 [1]. By targeting the catalytic site, this compound effectively inhibits the activity of both mTORC1 and mTORC2 [2] [3].

The diagram below illustrates how this compound inhibits the mTOR signaling pathway:

The key downstream consequences of this dual inhibition are:

- Inhibition of mTORC1 leads to decreased phosphorylation of its key substrates, S6K and 4E-BP1. This results in the suppression of global cap-dependent translation and protein synthesis, which is crucial for cell growth and proliferation [4] [3].

- Inhibition of mTORC2 impairs its ability to phosphorylate AKT at Ser473. This disrupts a critical positive feedback loop, further dampening pro-survival signals and contributing to the anti-tumor efficacy of this compound [3].

Quantitative Profiling and Cellular Effects

This compound demonstrates potent and selective inhibition against mTOR, as shown by the following quantitative data.

| Assay Type | Target / Pathway | IC₅₀ / Effect | Experimental Context |

|---|---|---|---|

| Cell-free assay | mTOR | 2.8 nM [3] | Recombinant FLAG-tagged mTOR |

| Cellular assay | mTORC2 (p-AKT Ser473) | 80 nM [3] | Human MDA-MB-468 cells |

| Cellular assay | mTORC1 (p-S6 Ser235/236) | 200 nM [3] | Human MDA-MB-468 cells |

| Cellular assay | PI3K isoforms (α/β/γ/δ) | Highly selective (no/weak binding at 1 μM) [3] | Binding assay against multiple kinases |

The cellular and physiological effects of this targeted inhibition are extensive:

- Proliferation Suppression & Cell Cycle Arrest: this compound exhibits broad anti-proliferative activity across various tumor cell lines [3].

- Apoptosis Induction: The drug induces cell death, particularly in estrogen receptor-positive (ER+) breast cancer models, including those with acquired resistance to hormone therapy [3].

- Anti-fibrotic and Anti-inflammatory Effects: In vivo, this compound significantly ameliorated severe inflammation and lung architectural distortion in a bleomycin-induced pulmonary fibrosis model. It reduced the expression of key markers like α-SMA, collagen, and TGF-β [5].

Key Experimental Models and Protocols

The following table summarizes the main experimental methodologies used to investigate this compound.

| Application / Model | Key Readouts / Endpoints | Signaling Markers Analyzed |

|---|---|---|

| In vitro inflammation model [5] | Reduction in IL-6, TNF-α, CCL2, CCL7 expression | mTOR pathway phosphorylation |

| In vitro fibrosis model [5] | Reduction in TGF-β-induced fibroblast differentiation | α-SMA, collagen |

| In vivo bleomycin-induced pulmonary inflammation/fibrosis [5] | Lung architecture, inflammatory cells, oxidative stress indicators, lung function | Inflammatory markers, TGF-β, α-SMA, collagen |

| In vivo xenograft tumor models [3] | Tumor growth inhibition | p4EBP1, pS6, pAKT (mTORC1/2 substrate modulation) |

| Clinical trial (Phase 2) in endometrial cancer [2] | Progression-free rate, overall response rate, adverse events | - |

Clinical Translation and Trial Insights

While this compound remains an investigational drug and has not yet received regulatory approval for any indication [6] [7], clinical trials have provided proof-of-concept for its therapeutic potential.

- In a Phase 1/2 trial (VICTORIA) for patients with recurrent or metastatic hormone receptor-positive endometrial cancer, the combination of this compound with the aromatase inhibitor anastrozole showed a clinically meaningful improvement compared to anastrozole alone. The progression-free rate at 8 weeks was 67.3% in the combination arm versus 39.1% in the monotherapy arm [2].

- The most common adverse events associated with this compound included fatigue, lymphopenia, hyperglycemia, and diarrhea, which were generally manageable [2].

Summary for Researchers

This compound represents a second-generation mTOR inhibitor whose primary role is the potent and selective dual inhibition of mTORC1 and mTORC2. Its well-characterized mechanism and supportive preclinical data across oncology and fibrosis models highlight its potential as a versatile therapeutic agent.

References

- 1. Recent advances and limitations of mTOR inhibitors in the ... [cancerci.biomedcentral.com]

- 2. Safety and Efficacy of the mTOR Inhibitor, this compound ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound (AZD2014) | mTOR inhibitor | Mechanism [selleckchem.com]

- 4. mTOR pathway occupies a central role in the emergence ... [nature.com]

- 5. improves pulmonary inflammation and fibrosis by... This compound [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | MedPath [trial.medpath.com]

- 7. : Uses, Interactions, this compound of Action | DrugBank Online Mechanism [go.drugbank.com]

Vistusertib AZD2014 preclinical studies in breast cancer xenograft models

Drug Profile & Mechanism of Action

The table below outlines the core characteristics of Vistusertib.

| Property | Description |

|---|---|

| Drug Name | This compound (AZD2014) |

| Primary Target | mTOR kinase (ATP-competitive inhibitor) [1] |

| Target Complexes | mTORC1 & mTORC2 (dual inhibitor) [1] [2] |

| Key Mechanistic Advantage | Inhibits both mTORC1 and mTORC2, avoiding AKT reactivation associated with first-generation rapalogs [2] |

| IC₅₀ (cell-free assay) | 2.8 nM (vs. mTOR) [3] |

This compound is a selective, ATP-competitive inhibitor of the mTOR kinase. By targeting the catalytic site of mTOR, it potently inhibits the signaling outputs of both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2) [1] [2]. This dual inhibition is a key differentiator from first-generation rapalogs (like everolimus), which only partially inhibit mTORC1 and can lead to feedback activation of AKT via mTORC2. This compound more comprehensively shuts down the PI3K/AKT/mTOR signaling axis [2].

The following diagram illustrates this compound's mechanism within the signaling pathway:

This compound directly inhibits mTOR kinase activity, suppressing signaling through both mTORC1 and mTORC2 complexes.

Efficacy in Breast Cancer Xenograft Models

Preclinical studies have evaluated this compound's efficacy across different dosing schedules and combination regimens.

| Cancer Model | Treatment Protocol | Experimental Findings | Key Mechanistic Insights |

|---|---|---|---|

| ER+ Breast Cancer Xenografts [1] | Monotherapy (continuous & intermittent) | Dose-dependent tumor growth inhibition [1] | Modulation of mTORC1 (p-S6) and mTORC2 (p-AKT) substrates [1] |

| ER+ Breast Cancer Xenografts [1] | Combination with Fulvestrant | Induced tumor regressions [1] | Enhanced efficacy over single agents [1] |

This compound has broad antiproliferative activity across cancer cell lines and is effective in models with acquired resistance to hormonal therapy or rapalogs [1]. The antitumor activity is associated with on-mechanism modulation of both mTORC1 and mTORC2 substrates [1].

Key Experimental Methodologies

For researchers looking to replicate or build upon these studies, here is a summary of the core experimental methodologies used in the cited preclinical in vivo studies.

- Animal Models: Typically used male SCID mice implanted with human cancer cell lines or patient-derived explant models [1] [3].

- Dosing Formulation: this compound was administered orally (p.o.), often prepared as a homogeneous suspension in a vehicle like CMC-Na [3].

- Common Dosing: A repeated dose of 20 mg/kg orally is reported in preclinical studies [3].

- Schedule Exploration: Studies tested both continuous and intermittent dosing schedules, with intermittent showing efficacy and potential for better tolerability [1].

- Endpoint Analysis: Standard endpoints include measuring tumor volume over time to calculate tumor growth inhibition (TGI). Pharmacodynamic (PD) analysis involves Western Blotting of xenograft tumor lysates to assess modulation of pathway biomarkers like p-S6 (S235/236) for mTORC1 inhibition and p-AKT (S473) for mTORC2 inhibition [1] [3].

Combination Therapy & Clinical Translation

Preclinical data supported the transition of this compound into clinical trials. The combination of this compound with fulvestrant was particularly effective, inducing tumor regressions in ER+ xenograft models [1]. This provided a strong rationale for its investigation in later-phase clinical trials.

The ability to use an intermittent dosing schedule, which was active in these preclinical models, offered a potential strategy to improve the therapeutic window and manage toxicity in patients [1].

References

Vistusertib metabolism CYP3A4 and CYP3A5 pathways

Metabolic Pathways and Pharmacokinetics

The following table summarizes the key metabolic and pharmacokinetic characteristics of Vistusertib:

| Parameter | Description / Value | Context / Significance |

|---|---|---|

| Primary Metabolizing Enzymes | CYP3A4 and CYP3A5 [1] [2] | Accounts for major clearance pathway; critical for drug-drug interaction and pharmacogenomic studies. |

| Main Circulating Species | Parent drug (this compound) [1] [2] | ~78% of circulating radioactivity in human plasma is attributed to the unmetabolized compound [1] [2]. |

| Recommended Phase II Dose | 50 mg twice daily [1] [2] | Established as the maximum tolerated dose. |

| Steady-State Exposure (at 50 mg BID) | • Cmin ss: 169.5 ng/mL • Cmax ss: 1,664 ng/mL • AUCss: 6,686 ng·h/mL [1] [2] | Key pharmacokinetic parameters defining drug exposure at the clinical dose. |

The metabolism of this compound and its relationship to efficacy can be visualized as a sequential process. The diagram below shows the pathway from administration to pharmacological activity, highlighting the role of metabolism.

Summary of this compound's metabolic pathway and mechanism of action.

Analytical Method for Quantification

A robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method has been developed and validated for the quantitative analysis of this compound in human plasma [1] [2]. This method is crucial for pharmacokinetic studies in clinical trials.

| Parameter | Specification |

|---|---|

| Sample Volume | 50 μL of human heparin plasma [1] [2] |

| Sample Preparation | Protein precipitation with 200 μL of acetonitrile containing internal standard (AZD8055) [1] [2] |

| Analytical Column | Waters Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 μm) [1] [2] |

| Mobile Phase | Isocratic elution with Acetonitrile-Water-Formic Acid (30:70:0.1, v/v/v) [1] [2] |

| Flow Rate & Run Time | 0.15 mL/min over 3 minutes [1] [2] |

| Mass Spectrometry | SCIEX 4500 triple quadrupole; Positive ESI mode; MRM transitions: • This compound: m/z 463.1 → 405.1 • Internal Standard (AZD8055): m/z 466.1 → 408.2 [1] [2] | | Calibration Range | 5 - 5,000 ng/mL [1] [2] | | Dilution Integrity | Accurate quantitation of a 40,000 ng/mL sample after 1:10 dilution [1] | | Accuracy & Precision | Accurate within 98.7–105.7%; Precise with CV ≤10.5% [1] |

The workflow for the bioanalysis of this compound, from sample collection to data acquisition, is outlined below.

Experimental workflow for LC-MS/MS bioanalysis of this compound.

Clinical and Research Implications

- Drug-Drug Interactions (DDIs): Since this compound is a substrate of CYP3A4/5, co-administration with strong inhibitors or inducers of these enzymes will significantly alter its plasma exposure. Dose adjustments may be necessary [3].

- Inter-individual Variability: Genetic polymorphisms in CYP3A5 can lead to variable enzyme activity across individuals. This variability can result in different pharmacokinetic profiles and treatment outcomes, which is a key consideration for personalized medicine approaches [4] [3].

- Combination Therapy: The developed analytical method is being used to support clinical trials investigating this compound in combination with other agents, which is essential for understanding exposure-response relationships in complex regimens [1] [2].

References

- 1. Validation of a rapid liquid chromatography tandem mass ... [pmc.ncbi.nlm.nih.gov]

- 2. Validation of a rapid liquid chromatography tandem mass ... [sciencedirect.com]

- 3. CYP3A4 and CYP3A5: the crucial roles in clinical drug ... [pmc.ncbi.nlm.nih.gov]

- 4. Three Layers of Personalized Medicine in the Use ... [mdpi.com]

Vistusertib IC50 values for mTOR kinase inhibition

Vistusertib (AZD2014) IC₅₀ Values

| Assay Type / Experimental System | Target / Readout | IC₅₀ Value | Citation |

|---|---|---|---|

| Biochemical Assay (Isolated recombinant mTOR enzyme) | mTOR kinase | 2.81 nM | [1] |

| Cellular Assay (MDAMB468 cells) | Phosphorylation of AKT (Ser473) - mTORC2 substrate | 78 nM | [1] |

| Cellular Assay (MDAMB468 cells) | Phosphorylation of S6 (Ser235/236) - mTORC1 substrate | 210 nM | [1] |

| In Vivo Pharmacodynamic (SCID mice with MCF7 xenografts) | Phosphorylation of AKT (Ser473) | 119 nM (total plasma concentration) | [1] |

| In Vivo Pharmacodynamic (SCID mice with MCF7 xenografts) | Phosphorylation of S6 (Ser235/236) | 392 nM (total plasma concentration) | [1] |

Experimental Context and Methodology

The provided data highlights the potency of this compound across different experimental settings, from isolated enzymes to live animal models.

- Mechanism of Action: this compound is a second-generation mTOR inhibitor that acts as an ATP-competitive mTOR kinase inhibitor. It simultaneously targets both mTORC1 and mTORC2 complexes, unlike first-generation rapalogs that only inhibit mTORC1 [2] [1]. The inhibition of these complexes is confirmed by the reduction in phosphorylation of their respective downstream substrates: S6 (mTORC1) and AKT at Ser473 (mTORC2) [1] [3].

- In Vivo Models: The pharmacodynamic (PD) IC₅₀ values were calculated by correlating drug plasma concentrations with the degree of biomarker inhibition (p-AKT and p-S6) in tumors from mouse xenograft models. This demonstrates the compound's ability to engage its target and produce a functional effect in a living organism [1].

- Key Distinction: It is important to differentiate between biochemical and cellular IC₅₀ values. The biochemical IC₅₀ (2.81 nM) reflects pure enzyme potency, while the higher cellular IC₅₀s result from factors like cell permeability and intracellular drug concentrations [1].

Research and Clinical Context

The following diagram outlines the signaling pathway targeted by this compound and the experimental workflow for determining the IC₅₀ values summarized above.

This compound inhibits both mTORC1 and mTORC2, reducing phosphorylation of downstream biomarkers S6 and AKT. IC₅₀ is measured in biochemical, cellular, and in vivo models.

This compound has been investigated in various preclinical and clinical contexts, though it has not yet received FDA approval [2] [4].

- Preclinical Combination Studies: Research has explored combining this compound with other agents. For instance, in ovarian cancer models, the combination of this compound and paclitaxel showed additive growth inhibitory effects in most cell lines tested and significantly increased tumor apoptosis and reduced tumor volumes in vivo compared to either drug alone [3].

- Clinical Trial Outcomes: A phase II trial investigated this compound in patients with STK11-deficient non-small cell lung cancer (NSCLC). The study concluded that the objective response and durable clinical benefit rates were insufficient to recommend this compound as a single agent in this specific context, highlighting the challenges of monotherapy and potential avenues for combination treatments [5].

References

- 1. This compound (AZD2014) is an ATP Competitive mTOR Inhibitor [medchemexpress.com]

- 2. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 3. Evaluation of the combination of the dual m-TORC1/2 ... [oncotarget.com]

- 4. Breast Cancer Treatments: Drugs Targeting the PI3K/AKT/ ... [mdpi.com]

- 5. A phase II trial of mTORC1/2 inhibition in STK11 deficient ... [nature.com]

Vistusertib clinical trials in solid malignancies and haematological cancers

Clinical Trial Summary for Vistusertib in Solid Tumors

| Cancer Type | Trial Phase & Design | Key Interventions & Dosing | Primary Endpoints & Key Efficacy Findings | Common Grade ≥2 Adverse Events |

|---|

| Endometrial Cancer (HR+) [1] | Phase 1/2, Randomized (N=73) | This compound + Anastrozole (V+A) vs. Anastrozole alone (A) • this compound: 125 mg twice daily, 2 days/week • Anastrozole: 1 mg daily [1] | 8-week PFR: 67.3% (V+A) vs. 39.1% (A) Median PFS: 5.2 months (V+A) vs. 1.9 months (A) ORR: 24.5% (V+A) vs. 17.4% (A) [1] | Fatigue, lymphopenia, hyperglycemia, diarrhea [1] | | Neurofibromatosis 2 (NF2)-Related Meningiomas [2] | Phase 2, Single-Arm (N=18) | This compound Monotherapy • 125 mg twice daily, 2 consecutive days/week [2] | Best Response in Target Meningioma: Partial Response (PR) in 1/18 (6%), Stable Disease (SD) in 17/18 (94%) High rate of SD in non-target tumors and vestibular schwannomas [2] | Poor tolerability: 78% experienced Grade 3/4 AEs; 50% discontinued due to side effects [2] | | Advanced Solid Tumors (in combination) [3] | Phase 1, Dose Escalation (N=14) | This compound + Navitoclax • RP2D: this compound 35 mg twice daily + Navitoclax 150 mg daily [3] | Primary Endpoint: Safety and tolerability. No objective responses observed among 8 evaluable patients [3] | Dose-limiting toxicity was grade 3 serum aminotransferase elevation [3] |

Experimental Protocols and Key Methodologies

Clinical trials employed specific protocols for patient selection, treatment, and assessment.

- Patient Selection: Trials enrolled specific patient populations. The VICTORIA study in endometrial cancer required patients with hormone receptor-positive (ER/PR+) recurrent or metastatic disease, with at least one prior chemotherapy allowed [1]. The NF2 trial enrolled adults with symptomatic or progressive meningiomas (volume increase ≥20% or ≥3 mm in prior 2 years) meeting NIH or Manchester NF2 criteria [2].

- Treatment Schedules: The most common this compound regimen was 125 mg taken orally twice daily for two consecutive days each week [1] [2]. Combination therapies used specific dosing; the phase 1 navitoclax combination established a recommended Phase 2 dose (RP2D) of this compound 35 mg twice daily with navitoclax 150 mg daily [3].

- Efficacy Assessment: Tumor response was typically evaluated radiologically every 8-12 weeks using RECIST 1.1 criteria [1] [2]. The NF2 trial used volumetric analysis and specific response criteria: Partial Response (PR) was defined as a ≥20% volume decrease, and Progressive Disease (PD) as a ≥20% volume increase [2].

- Biomarker Analysis: Correlative studies were integrated to understand drug effects and identify patient subgroups. Research included immunohistochemical analysis of tumor samples for mTOR pathway markers like pS6 and pAKT [2] [4]. The endometrial cancer study emphasized the need for future work to identify molecular subgroups for better patient selection [1].

Mechanism of Action and Signaling Pathway

This compound is an ATP-competitive dual inhibitor of the mTOR complexes mTORC1 and mTORC2. This dual inhibition is crucial, as first-generation mTORC1-only inhibitors can trigger negative feedback loops that activate AKT via mTORC2, potentially leading to resistance [4].

The diagram below illustrates the mTOR signaling pathway and this compound's mechanism of action.

This dual mechanism provides a rationale for combining this compound with endocrine therapy in hormone receptor-positive cancers, as the PI3K/AKT/mTOR pathway is a known driver of resistance [1] [4].

Tolerability and Safety Considerations

A consistent finding across trials is this compound's challenging toxicity profile at the 125 mg twice-daily (2 days/week) dose. The most frequent adverse events are metabolic and gastrointestinal.

- Common Toxicities: Fatigue, lymphopenia, hyperglycemia, and diarrhea were frequently observed [1]. The phase 2 NF2 trial reported a high rate of severe adverse events, leading to a high discontinuation rate [2].

- Dosing Challenges: The tolerability issues in the NF2 trial highlight that the standard intermittent dosing schedule may not be optimal for all patient populations [2]. Future studies may need to explore alternative dosing regimens to improve tolerability.

Future Research Directions

Clinical data suggests this compound shows biological activity but faces hurdles. Research is moving toward rational combination therapies and better patient stratification.

- Combination Strategies: Preclinical data supports synergy between this compound and endocrine therapy like fulvestrant in breast cancer models, helping to overcome resistance [4].

- Biomarker-Driven Selection: Future trials could be more effective by focusing on patients whose tumors have specific molecular alterations, such as mutations in the PI3K/AKT/mTOR pathway [1] [2].

References

- 1. Safety and Efficacy of the mTOR Inhibitor, this compound ... [pmc.ncbi.nlm.nih.gov]

- 2. Prospective phase II trial of the dual mTORC1/2 inhibitor ... [pmc.ncbi.nlm.nih.gov]

- 3. A phase 1 study of the combination of BH3-mimetic ... [pure.johnshopkins.edu]

- 4. Combination of mTORC1/2 inhibitor this compound plus ... [pmc.ncbi.nlm.nih.gov]

Vistusertib absorption distribution metabolism excretion profile

ADME Profile Summary

The table below summarizes the key ADME characteristics of Vistusertib from a Phase I study in patients with advanced solid malignancies [1] [2].

| Parameter | Findings |

|---|---|

| Absorption | Rapidly absorbed after oral administration. Time to maximum concentration (Tmax) < 1.2 hours [1] [2]. |

| Distribution | In circulation, the majority of radioactivity (~78%) was from the unchanged parent drug (this compound) [1] [2]. |

| Metabolism | Undergoes hepatic metabolism. Key metabolic reactions include morpholine-ring oxidation [1] [2]. Metabolites circulate at low concentrations (each <10% of total exposure) [1] [2]. |

| Excretion | Predominantly fecal excretion. Mean total recovery of radioactivity was >90% of the administered dose [1] [2]. |

Experimental Data & Methodology

The primary data comes from a clinical trial where four patients received a single oral solution dose of 14Carbon-isotope (14C)-labelled this compound [1] [2]. This "gold standard" ADME study design allows for precise tracking of the drug and its breakdown products in the body.

- Sample Collection: Extensive serial blood, urine, and feces samples were collected over an 8-day in-patient period. Saliva was also sampled [1] [2].

- Radioactivity Measurement: Total radioactivity in blood, plasma, urine, feces, and saliva was determined to assess the mass balance and excretion routes [1] [2].

- Metabolite Profiling: Metabolites in plasma, urine, and feces were identified using advanced analytical techniques, including high-performance liquid chromatography (HPLC) coupled with radiochemical detection and mass spectrometry (MS) [1] [2].

- Pharmacokinetic Analysis: Pharmacokinetic parameters for total radioactivity and unchanged this compound were calculated from plasma concentration-time data [1] [2].

Metabolic Pathway of this compound

The following diagram illustrates the primary metabolic and excretion pathways of this compound based on the study findings [1] [2].

This compound ADME Pathway: The drug is rapidly absorbed and circulates mostly unchanged before hepatic metabolism and primarily fecal excretion [1] [2].

Information Limitations and Further Research

- Limited Public Data: The provided profile is from a single, small (n=4) study. Comprehensive details typical of a whitepaper are not available.

- Preclinical vs. Human Data: A separate preclinical study in rats also reported rapid absorption, supporting the human data [3].

- Clinical Context: Other clinical trials confirm that this compound is orally bioavailable and that its pharmacokinetic profile is consistent across studies, though they do not add detailed ADME information [4] [5] [6].

To obtain a complete ADME package, you may need to:

- Consult Regulatory Documents: Check for the drug's official approval documents or Investigator's Brochure.

- Contact the Sponsor: Inquire directly with AstraZeneca for access to the full data.

References

- 1. Phase I study of orally administered 14Carbon-isotope ... [pubmed.ncbi.nlm.nih.gov]

- 2. Phase I study of orally administered 14 Carbon-isotope ... [link.springer.com]

- 3. Quantitation of this compound by UHPLC-MS/MS in rat plasma ... [pubmed.ncbi.nlm.nih.gov]

- 4. Prospective phase II trial of the dual mTORC1/2 inhibitor ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound (dual m-TORC1/2 inhibitor) in combination with ... [pmc.ncbi.nlm.nih.gov]

- 6. First-in-child phase I/II study of the dual mTORC1/2 ... [sciencedirect.com]

Vistusertib radioisotope study results in advanced solid malignancies

Vistusertib ADME Study Summary

The table below consolidates the key quantitative findings from the phase I study investigating the absorption, metabolism, and excretion of 14C-labeled this compound [1] [2].

| Parameter Category | Specific Parameter | Result / Finding |

|---|---|---|

| Absorption & PK | Time to Maximum Concentration (Tmax) | < 1.2 hours [1] [2] |

| Circulating Radioactivity | ~78% was unchanged this compound [1] [2] | |

| Excretion & Recovery | Total Radioactivity Recovery | > 90% [1] [2] |

| Recovery in Feces | ~80% (majority as metabolites) [1] [2] | |

| Recovery in Urine | ~12% [1] [2] | |

| Metabolites | Identified Circulating Metabolites | Morpholine-ring oxidation products and an N-methylamide [1] [2] |

| Individual Metabolite Exposure | Each < 10% of total AUC0–∞ [1] [2] | |

| Safety Profile | Most Common Adverse Events | Nausea and Stomatitis [1] [2] |

Experimental Protocol Overview

The following diagram illustrates the workflow of the phase I radioisotope study for this compound:

This compound ADME study design and workflow.

- Study Design: This was an open-label phase I study conducted in four patients with advanced solid malignancies [1] [2].

- Dosing and Sample Collection: Patients received a single oral solution dose of 14C-labeled this compound. Blood, urine, faeces, and saliva samples were collected at various time points during an 8-day in-patient period [1] [2].

- Data Collection: The study characterized the pharmacokinetic (PK), metabolic, and excretion profiles. Safety and preliminary efficacy were also assessed [1] [2].

- Analytical Methods: Radioactivity measurements were used to track the drug and its metabolites. Specific metabolite profiling and identification were performed in the biological samples [1] [2].

This compound's Mechanism of Action

To provide context for its therapeutic application, this compound is a dual inhibitor of the mTORC1 and mTORC2 complexes [1] [2]. The diagram below shows the simplified mTOR signaling pathway and this compound's target:

Simplified mTOR pathway and this compound inhibition.

Research Context and Further Development

- Therapeutic Context: this compound has been investigated in various solid tumour and haematological malignancy settings [1] [2]. For example, it was evaluated as a TORC inhibitor in the VIKTORY umbrella trial for metastatic gastric cancer [3].

- Clinical Development Status: The drug remains an investigational agent. This ADME study confirmed that its pharmacokinetic profile was consistent with previous studies in solid malignancy patients, with no new safety concerns identified [1] [2].

References

Vistusertib maximum tolerated dose and phase II recommended dose

Summary of Vistusertib Dosing in Clinical Trials

| Cancer Type | Phase | Combination Therapy | Recommended Phase II Dose (RP2D) / Schedule | Key Tolerability Findings |

|---|---|---|---|---|

| Glioblastoma Multiforme [1] | I | Temozolomide | 125 mg BID, 2 days on/5 days off weekly [1] | Well tolerated; most adverse events (AEs) were Grade 1-2 (fatigue, GI symptoms, rash) [1] |

| Endometrial Cancer [2] | I/II | Anastrozole | 125 mg BID, 2 consecutive days per week [2] | Manageable AEs; most common Grade ≥2 AEs: fatigue, lymphopenia, hyperglycemia, diarrhea [2] |

| NF2-Associated Meningiomas [3] | II | Monotherapy | 125 mg BID, 2 consecutive days per week [3] | Poorly tolerated; 78% had Grade 3/4 AEs, 50% discontinued due to side effects [3] |

| Paediatric Advanced Malignancies [4] | I/II | Monotherapy or with Chemotherapy | 75 mg/m² BID, 2 days on/5 days off weekly (equivalent to adult 125 mg BID dose) [4] | Monotherapy well tolerated; combination with chemo (TOTEM) caused significant hematologic toxicity [4] |

Detailed Experimental Protocols

The determination of the RP2D involved careful clinical trial design. Here are the methodologies from the key studies:

- Study Design and Dose Escalation: The Phase I study in glioblastoma used a standard 3 + 3 design for dose escalation. The starting dose was this compound 100 mg twice daily on a "2 days on/5 days off" weekly schedule, combined with Temozolomide. The dose was successfully escalated to 125 mg BID, which was established as the RP2D [1].

- Safety and Toxicity Assessment: Across all trials, safety was a primary objective. Adverse events (AEs) were systematically captured and graded according to the Common Terminology Criteria for Adverse Events (CTCAE)—versions 4.0 or 4.03. Patients underwent regular physical examinations, vital sign monitoring, and laboratory tests (including hematology and clinical chemistry) to assess organ function [3] [2].

- Dose Modification Rules: Protocols included clear guidelines for managing toxicity. For example, in the NF2 meningioma trial, if patients experienced Grade 3 or 4 toxicities, sequential dose reductions were predefined—first to 100 mg BID, and then to 75 mg BID on the same intermittent schedule—provided the AEs resolved to Grade 2 or lower after temporarily holding the drug [3].

- Pharmacokinetic (PK) Analysis: In the paediatric trial, researchers confirmed the appropriateness of the dose by performing pharmacokinetic studies. They compared drug exposure levels in children to established data from adults, ensuring the 75 mg/m² BID dose provided comparable systemic exposure to the adult RP2D of 125 mg BID [4].

This compound's Mechanism of Action

This compound is a dual inhibitor of the mTORC1 and mTORC2 complexes. The following diagram illustrates the signaling pathway it targets.

This diagram shows that this compound directly inhibits both mTOR complexes, thereby blocking cancer cell growth and proliferation while also preventing the activation of AKT via mTORC2, a mechanism that can cause resistance with mTORC1-only inhibitors [3].

Key Considerations for Researchers

- Tolerability is Schedule-Dependent: The high rate of severe adverse events in the NF2 study [3], compared to better tolerability in others [1] [2], highlights that the 125 mg BID intermittent dose is effective but has a narrow therapeutic index. Tolerability may vary significantly by patient population.

- Combination Therapy Challenges: The paediatric trial demonstrated that while this compound monotherapy was manageable, combining it with cytotoxic chemotherapy (topotecan-temozolomide) led to significant hematologic toxicity, requiring dose delays and reductions [4]. This is a critical consideration for designing future combination regimens.

References

- 1. A phase I study of this compound (dual mTORC1/ 2 inhibitor) in patients... [pubmed.ncbi.nlm.nih.gov]

- 2. Safety and Efficacy of the mTOR Inhibitor, this compound ... [pmc.ncbi.nlm.nih.gov]

- 3. Prospective phase II trial of the dual mTORC1/2 inhibitor ... [pmc.ncbi.nlm.nih.gov]

- 4. First-in-child phase I/II study of the dual mTORC1/2 ... [sciencedirect.com]

Vistusertib steady-state plasma exposures Cmin and Cmax

Steady-State Plasma Exposure of Vistusertib

The table below summarizes the key steady-state pharmacokinetic parameters for this compound at the recommended Phase II dose, derived from clinical trial data [1] [2].

| Pharmacokinetic Parameter | Value (Mean) | Dosage Regimen | Context / Note |

|---|---|---|---|

| Cmin, ss (minimum concentration at steady-state) | 169.5 ng/mL | 50 mg, twice daily [1] [2] | Recommended Phase II dose [1] [2] |

| Cmax, ss (maximum concentration at steady-state) | 1,664 ng/mL | 50 mg, twice daily [1] [2] | Recommended Phase II dose [1] [2] |

| AUCss (area under the curve at steady-state) | 6,686 ng·h/mL | 50 mg, twice daily [1] [2] | Represents total drug exposure [1] [2] |

| Assay Range | 5 - 5,000 ng/mL | N/A | Linear range of the bioanalytical method [1] |

| Assay LLOQ (Lower Limit of Quantification) | 5 ng/mL | N/A | Signal-to-noise ratio >10 [1] |

Experimental Protocol: LC-MS/MS Bioanalytical Method

The quantitative data for this compound plasma concentrations were generated using a specific and validated liquid chromatography tandem mass spectrometric (LC-MS/MS) method. Here is a detailed overview of the experimental protocol [1].

Sample Preparation: The method used a simple protein precipitation technique. A 50 μL aliquot of human heparin plasma was mixed with 200 μL of acetonitrile containing the internal standard (AZD8055 at 50 ng/mL). After vortex-mixing and centrifugation, the supernatant was injected into the LC-MS/MS system [1].

Chromatography:

- Column: Waters Acquity UPLC BEH C18 (2.1×50 mm, 1.7 μm)

- Mobile Phase: Acetonitrile-water-formic acid (30:70:0.1, v/v/v)

- Elution: Isocratic

- Flow Rate: 0.15 mL/min

- Total Run Time: 3 minutes

- Autosampler Temperature: 5°C [1]

Mass Spectrometry:

- Instrument: SCIEX 4500 triple quadrupole mass spectrometer

- Ionization Mode: Positive electrospray ionization (ESI+)

- Detection Mode: Multiple Reaction Monitoring (MRM)

- MRM Transition for this compound: m/z 463.1 → 405.1 [1]

Method Validation: The method was validated as per FDA guidelines and demonstrated [1]:

- Accuracy: 98.7% to 105.7%

- Precision: Coefficient of Variation (CV) ≤10.5%

- Stability: Long-term stability in plasma at -70°C for at least 29 months.

The diagram below illustrates the experimental workflow for quantifying this compound in plasma, from sample preparation to data analysis [1].

Experimental workflow for this compound plasma quantification via LC-MS/MS.

Context: this compound and the mTOR Signaling Pathway

To fully understand the context of this research, it is helpful to know this compound's mechanism of action and where it fits into the relevant signaling pathway [3] [4].

Mechanism of Action: this compound is an orally bioavailable, highly-selective ATP-competitive catalytic inhibitor of the mTOR kinase. It was rationally designed as a dual inhibitor of both mTORC1 and mTORC2 complexes, which distinguishes it from earlier rapamycin analogs that only inhibit mTORC1. Its IC50 is 0.0028 μM [1] [2].

Role in the PAM Pathway: The PI3K/AKT/mTOR (PAM) signaling pathway is a central mediator of cellular growth and survival, and its dysregulation is implicated in many cancers. This compound directly targets the mTOR kinase, a key component in this pathway [3] [4].

The diagram below maps this compound's specific target within the simplified PAM signaling pathway [3] [4].

References

- 1. Validation of a rapid liquid chromatography tandem mass spectrometric... [pmc.ncbi.nlm.nih.gov]

- 2. Validation of a rapid liquid chromatography tandem mass ... [sciencedirect.com]

- 3. Expert Consensus on the Clinical Application of PI3K/AKT/ ... [pmc.ncbi.nlm.nih.gov]

- 4. Promising new drugs and therapeutic approaches for ... [bmcmedicine.biomedcentral.com]

Vistusertib dysregulation of mTOR signaling in cancers

Clinical Trial Evidence and Outcomes

Clinical studies highlight both the potential and limitations of vistusertib across different cancer types, with efficacy being highly context-dependent.

| Cancer Type | Trial Phase & Design | Key Efficacy Findings | Common Adverse Events (Grade ≥2) |

|---|

| Endometrial Cancer (HR+) | Phase 1/2 (VICTORIA trial); this compound + Anastrozole vs. Anastrozole alone [1] | • 8-week PFR: 67.3% (combo) vs 39.1% (mono) • Median PFS: 5.2 months (combo) vs 1.9 months (mono) • ORR: 24.5% (combo) vs 17.4% (mono) [1] | Fatigue, lymphopenia, hyperglycemia, diarrhea [1] | | NSCLC (STK11-deficient) | Phase 2 (National Lung Matrix Trial); this compound monotherapy [2] | • Objective Response (OR): 9.8% (in KRAS-mutated cohort) • Durable Clinical Benefit (DCB): 24.4% (in KRAS-mutated cohort) [2] | Gastrointestinal disorders, fatigue [2] |

Experimental Protocols for Key Studies

For researchers designing related experiments, here are methodologies from pivotal this compound studies.

In Vitro Combination Study (Ovarian Cancer Models)

- Cell Lines: A panel of 12 ovarian cancer cell lines, including a cisplatin-resistant model (A2780CisR) [3].

- Treatment: Cells treated with this compound and paclitaxel, both alone and in combination [3].

- Growth Assay: Cell growth inhibition measured to determine additive effects [3].

- Mechanistic Analysis: Western blotting to demonstrate inhibition of mTORC1 (reduction in p-S6) and mTORC2 (reduction in p-AKT) [3].

In Vivo Xenograft Study (Ovarian Cancer)

- Model: A2780CisR xenograft model [3].

- Dosing: this compound and paclitaxel, alone and in combination, compared to vehicle control [3].

- Tumor Measurement: Tumor volumes tracked to assess significant reduction from combination therapy [3].

- Apoptosis Assessment: Immunohistochemistry for cleaved PARP in tumor tissues to measure increased apoptosis [3].

- Metabolomic Analysis: Magnetic resonance spectroscopy (MRS) to track changes in tumor metabolites like phosphocholine and ATP [3].

Research Challenges and Future Directions

Despite preclinical rationale, this compound faces challenges. The NPJ Precision Oncology study concluded that This compound cannot be recommended as a monotherapy for STK11-deficient NSCLC due to modest efficacy, and noted adaptive resistance via AKT reactivation [2]. Research is now focused on:

- Overcoming Resistance: Longitudinal ctDNA analysis in trials has revealed post-treatment enrichment of mutations (e.g., SMARCA4), suggesting escape mechanisms [2].

- Novel Formulations: Research into chemically engineered nanoparticle prodrugs of mTOR inhibitors (e.g., AZD8055) shows promise for improved pharmacokinetics and anti-tumor efficacy [4].

- Rational Combinations: Ongoing exploration includes combining mTORC1/2 inhibitors with paclitaxel in ovarian cancer [3] and other inhibitors with immunotherapy [5].

mTOR Signaling Pathway and this compound Mechanism

The following diagram illustrates the mTOR signaling pathway and the mechanism of this compound.

References

- 1. Safety and Efficacy of the mTOR Inhibitor, this compound , Combined With... [pmc.ncbi.nlm.nih.gov]

- 2. A phase II trial of mTORC1/2 inhibition in STK11 deficient ... [nature.com]

- 3. (PDF) Evaluation of the combination of the dual m-TORC1/2 inhibitor... [scispace.com]

- 4. Chemically engineered mTOR-nanoparticle blockers ... [sciencedirect.com]

- 5. Multicenter phase 1/2 study of onatasertib, a dual TORC1 ... [nature.com]

Vistusertib and endocrine resistance in breast cancer models

Mechanism of Action and Rationale

Endocrine resistance in estrogen receptor-positive (ER+) breast cancer is often driven by cross-talk between the ER and growth factor signaling pathways, particularly the PI3K/AKT/mTOR pathway [1]. This pathway's overactivation can lead to ligand-independent activation of the ER, allowing cancer cells to proliferate even when estrogen is blocked [1].

Vistusertib (also known as AZD2014) is a second-generation, ATP-competitive dual mTORC1 and mTORC2 inhibitor [1]. Its development was motivated by the limitations of first-generation mTORC1-only inhibitors (like everolimus and temsirolimus). While effective, inhibiting only mTORC1 can trigger negative feedback loops that lead to AKT activation, potentially causing resistance and limiting long-term effectiveness [1] [2]. By simultaneously inhibiting both mTOR complexes, this compound aims to provide a more comprehensive blockade of this oncogenic pathway and prevent this escape route [1].

The following diagram illustrates the position of this compound's target within the signaling pathway and the rationale for its use.

This compound blocks mTORC1/2 to overcome endocrine resistance caused by PAM pathway activation.

Key Preclinical Experimental Data

A seminal 2019 study in Breast Cancer Research provides direct evidence for this compound's efficacy in endocrine-resistant models [1]. The key experiments and protocols are summarized below.

In Vitro Cell Line Models

- Cell Lines Used: A panel of ER+ breast cancer cell lines, including endocrine-sensitive models (MCF7, T47D) and their isogenic derivatives with acquired resistance to endocrine therapies. These resistant models included:

- Long-Term Estrogen-Deprived (LTED): Models relapse on aromatase inhibitors.

- Tamoxifen-Resistant (TAMR)

- Fulvestrant-Resistant (ICIR)

- Proliferation Assay (CellTiter-Glo):

- Protocol: Cells were seeded in 96-well plates, allowed to attach, and treated with a concentration range of this compound, fulvestrant, or the combination for 72 hours. Cell viability was quantified using the CellTiter-Glo Luminescent Cell Viability Assay, which measures ATP as a proxy for metabolically active cells. Dose-response curves and IC50 values were calculated using non-linear regression analysis (e.g., GraphPad PRISM).

- Drug Interaction Analysis:

- Protocol: The nature of the interaction between this compound and fulvestrant was determined using Chou and Talalay's constant ratio combination design. The Combination Index (CI) was calculated using CalcuSyn software, where CI < 1 indicates synergy, CI = 1 indicates additivity, and CI > 1 indicates antagonism.

- Immunoblotting (Western Blotting):

- Protocol: Cells were steroid-starved and treated with drugs for 24 hours. Total protein was extracted, separated by SDS-PAGE, and transferred to membranes. Key markers were detected using specific antibodies to assess pathway inhibition and cellular response, including:

- mTORC1/2 inhibition: Phospho-S6K (Ser235/236), total S6K, phospho-4EBP1 (Thr37/46)

- mTORC2 inhibition: Phospho-AKT (Ser473)

- Cell cycle arrest: pRB (Ser780/807), total RB, Cyclin D1, Cyclin D3

- Compensatory mechanisms: Phospho- and total EGFR, ERBB3, IGF1R

- Protocol: Cells were steroid-starved and treated with drugs for 24 hours. Total protein was extracted, separated by SDS-PAGE, and transferred to membranes. Key markers were detected using specific antibodies to assess pathway inhibition and cellular response, including:

In Vivo Patient-Derived Xenograft (PDX) Models

- Models Used: Two independent ER+ PDX models (HBCx34 and another unspecified model) that represent acquired resistance to endocrine therapy.

- Dosing Protocol: Mice were treated with:

- Vehicle control

- This compound alone (15 mg/kg or 30 mg/kg, B.D., orally)

- Fulvestrant alone (5 mg/week, s.c.)

- This compound + Fulvestrant

- Efficacy Endpoints: Tumor volume was measured regularly to assess:

- Tumor growth inhibition

- Tumor regression

- Delay in tumor progression after treatment cessation

- Biomarker Analysis: Tumors were harvested for immunohistochemistry (IHC) and RNA-seq to analyze pharmacodynamic effects on pathway markers (e.g., pAKT, pS6K) and gene expression changes.

Summary of Preclinical Findings

The following table consolidates the key quantitative results from the aforementioned study [1].

| Experimental Model | Treatment | Key Quantitative Result | Biological Interpretation |

|---|---|---|---|

| Various ER+ Cell Lines | This compound | Dose-dependent decrease in proliferation (IC50 varied by model). | Confirms direct anti-proliferative effect across sensitive and resistant models. |

| This compound + Fulvestrant | Synergistic interaction (CI < 1) across multiple resistant lines (e.g., MCF7 LTED, TAMR). | Combination is more effective than either drug alone in overcoming resistance. | |

| MCF7 LTED Cells | This compound (24h) | ~70-90% reduction in pS6K & p4EBP1; ~50% reduction in pAKT (S473). | Successful dual mTORC1/2 inhibition. |

| Increased pEGFR, pIGF1R, pERBB3. | Evidence of compensatory RTK activation as a potential resistance mechanism. | ||

| HBCx34 PDX Model | Fulvestrant | Limited tumor growth inhibition. | Model is fulvestrant-resistant. |

| This compound | Transient growth inhibition. | Single-agent activity is limited. | |

| This compound + Fulvestrant | Sustained tumor regression; delayed progression post-treatment. | Combination re-sensitizes tumors to fulvestrant and provides durable benefit. |

Current Clinical Context and Development Status

While the preclinical data for this compound in breast cancer is compelling, its clinical development has not progressed as a standard treatment for this disease.

- Clinical Focus Shift: Recent major reviews and expert consensuses on the PI3K/AKT/mTOR pathway in breast cancer (2024-2025) do not list this compound among the currently approved or late-stage investigational drugs (e.g., Alpelisib, Inavolisib, Capivasertib, Everolimus) [3] [4] [5]. This suggests that its clinical development in breast cancer has likely been discontinued.

- Active Research in Other Areas: Clinical trials continue to explore this compound in other cancers. A recent phase I/II study (2025) investigated a different dual mTORC1/2 inhibitor, onatasertib, combined with a PD-1 inhibitor in advanced solid tumors, showing manageable safety and encouraging activity, particularly in cervical cancer [2]. Furthermore, this compound was evaluated in the VICTORIA trial for advanced endometrial cancer, demonstrating that combining an mTOR inhibitor with endocrine therapy (anastrozole) improved neoplastic control compared to endocrine therapy alone [6].

References

- 1. Combination of mTORC1/2 inhibitor this compound plus fulvestrant ... [breast-cancer-research.biomedcentral.com]

- 2. Multicenter phase 1/2 study of onatasertib, a dual TORC1 ... [nature.com]

- 3. Breast Cancer Treatments: Drugs Targeting the PI3K/AKT ... [pmc.ncbi.nlm.nih.gov]

- 4. Breast Cancer After CDK4/6 Inhibitors: Biomarker-Driven ... [pmc.ncbi.nlm.nih.gov]

- 5. Expert Consensus on the Clinical Application of PI3K/AKT/ ... [pmc.ncbi.nlm.nih.gov]

- 6. Ribosome biogenesis‐based predictive biomarkers in ... [pmc.ncbi.nlm.nih.gov]

Vistusertib parent drug as main circulating species

Mechanism of Action and Pharmacokinetics

Vistusertib is a second-generation mTOR inhibitor that competitively binds to the ATP-binding site of the mTOR kinase, unlike allosteric first-generation rapalogs (e.g., everolimus, temsirolimus) [1]. This action simultaneously inhibits both mTORC1 and mTORC2 complexes, preventing the compensatory activation of AKT and other resistance pathways often seen with selective mTORC1 inhibition [2] [1].

Key physicochemical and pharmacokinetic properties are summarized in the table below.

| Property | Details |

|---|---|

| Molecular Weight | 462.24 g/mol [3] |

| Formula | C25H30N6O3 [4] |

| Mechanism | Dual ATP-competitive inhibitor of mTORC1 and mTORC2 [2] [1] |

| Primary Metabolic Enzymes | CYP3A4 and CYP3A5 [2] [5] |

| Main Circulating Species | Parent drug (~78% of circulating radioactivity) [6] |

| Key Metabolites | Morpholine-ring oxidation products and an N-methylamide (each <10% of AUC) [6] |

| Primary Route of Elimination | Hepatic metabolism, with >90% of the radioactive dose recovered (~80% in feces, ~12% in urine) [6] |

The following diagram illustrates the core signaling pathway and the metabolic fate of this compound.

This compound inhibits mTORC1/2 and is metabolized primarily by CYP3A4/5.

Analytical Method for Quantification

A robust and rapid LC-MS/MS method has been developed and validated for the quantitative analysis of this compound in human plasma [2] [5]. Key methodological details are provided below.

| Parameter | Specification |

|---|---|

| Sample Volume | 50 μL of plasma [2] |

| Sample Preparation | Protein precipitation with 200 μL of acetonitrile containing internal standard (AZD8055) [2] |

| Analytical Column | Waters Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 μm) [2] |

| Mobile Phase | Acetonitrile - water - formic acid (30:70:0.1, v/v/v) [2] |

| Elution | Isocratic [2] |

| Flow Rate | 0.15 mL/min [2] |

| Run Time | 3 minutes [2] [5] |

| Mass Spectrometry | SCIEX 4500 triple quadrupole; ESI+ mode; MRM: m/z 463.1 → 405.1 (this compound) [2] |

| Calibration Range | 5 - 5,000 ng/mL [2] |

| Accuracy | 98.7 - 105.7% [2] |

| Precision (CV) | ≤10.5% [2] |

Clinical Dosing and Efficacy Summary

This compound has been investigated primarily through intermittent dosing schedules in various cancer types, often in combination with other agents. The table below summarizes key efficacy outcomes from selected clinical trials.

| Condition / Trial | Combination Therapy | This compound Dose (RP2D/Studied) | Key Efficacy Outcomes |

|---|

| Recurrent/Metastatic Endometrial Cancer (VICTORIA) [7] | Anastrozole (1 mg daily) | 125 mg BD, 2 days/week | 8-week PFR: 67.3% (V+A) vs 39.1% (A alone) Median PFS: 5.2 mo (V+A) vs 1.9 mo (A alone) ORR: 24.5% (V+A) vs 17.4% (A alone) | | HGSOC & SqNSCLC (TAX-TORC) [8] | Paclitaxel (80 mg/m² weekly) | 50 mg BD, 3 days/week (6/7 wks) | HGSOC: RECIST RR 52%; mPFS 5.8 mo SqNSCLC: RECIST RR 35%; mPFS 5.8 mo | | STK11-deficient NSCLC (NLMT) [9] | Monotherapy | Not specified | ORR (B2D cohort): 9.8% DCB (B2D cohort): 24.4% (PFS at 24 weeks) |

Key Insights for Research and Development

- Overcoming Rapalog Resistance: The dual inhibition of mTORC1 and mTORC2 by this compound addresses a key limitation of rapalogs, which inhibit only mTORC1 and can lead to feedback activation of pro-survival pathways via mTORC2-AKT [2] [1].

- Intermittent Dosing for Tolerability: Clinical development has largely employed intermittent schedules to improve the therapeutic window and manage class-effect toxicities like fatigue, mucositis, and rash [8] [7].

- Exploration in Non-Oncologic Indications: Preclinical evidence suggests potential for this compound in non-cancerous proliferative diseases. A 2024 study demonstrated its efficacy in ameliorating pulmonary inflammation and fibrosis in vivo by modulating mTOR-driven inflammatory and oxidative stress mediators [10].

References

- 1. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. Validation of a rapid liquid chromatography tandem mass ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Ligand page [guidetopharmacology.org]

- 4. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 5. Validation of a rapid liquid chromatography tandem mass ... [sciencedirect.com]

- 6. Phase I study of orally administered 14Carbon-isotope ... [pubmed.ncbi.nlm.nih.gov]

- 7. Safety and Efficacy of the mTOR Inhibitor, this compound ... [pmc.ncbi.nlm.nih.gov]

- 8. This compound (dual m-TORC1/2 inhibitor) in combination with ... [pmc.ncbi.nlm.nih.gov]

- 9. A phase II trial of mTORC1/2 inhibition in STK11 deficient non ... [pmc.ncbi.nlm.nih.gov]

- 10. This compound improves pulmonary inflammation and fibrosis ... [pubmed.ncbi.nlm.nih.gov]

Vistusertib morpholine-ring oxidation metabolites

Identified Metabolites and Recovery Data

| Metabolite Type / Pathway | Specific Metabolites Identified | Quantitative Data / Relative Abundance |

|---|---|---|

| Overall Recovery (Human) | Total radioactivity recovered | >90% of administered dose [1] |

| Primary Route of Elimination (Human) | Metabolites in faeces | ~80% of dose [1] |

| Secondary Route of Elimination (Human) | Metabolites in urine | ~12% of dose [1] |

| Circulating Species (Human) | Unchanged Vistusertib | ~78% of circulating radioactivity [1] |

| Circulating Metabolites (Human) | Morpholine-ring oxidation products; N-methylamide | Each <10% of total exposure (AUC0-∞) [1] |

| Phase I Metabolism (Rat) | Products of demethylation, hydroxylation, oxidation, morpholine ring opening [2] | - |

| Phase II Metabolism (Rat) | Glucuronide conjugates [2] | - |

Experimental Protocols for Metabolite Identification

The methodologies from key studies provide a framework for investigating this compound's metabolism.

Human Absorption, Metabolism, and Excretion (AME) Study [1]

This clinical trial provided the definitive profile of this compound's metabolism in humans.

- Study Design: An open-label, single-dose study in patients with advanced solid malignancies.

- Dosing: A single oral solution dose of 14C-labelled this compound was administered.

- Sample Collection: Blood, urine, and faeces samples were collected over an 8-day in-patient period.

- Analytical Method: The use of radiolabelled drug allowed for precise tracking of the drug's fate. The concentrations of total radioactivity and the parent drug were determined. Metabolites were profiled and identified in plasma, urine, and faeces, likely using techniques like liquid chromatography coupled with mass spectrometry (LC-MS) and radiometric detection.

In Vivo Rat Metabolism Study [2]

This preclinical study used modern analytical techniques to identify specific metabolites.

- Study Design: Single oral administration of this compound to Sprague-Dawley rats.

- Sample Collection: Plasma, urine, and faeces were collected.

- Analytical Method: Ultra-performance liquid chromatography-ion trap mass spectrometry (UHPLC-IT-MS) was used for metabolite identification. The structural elucidation of metabolites was based on their accurate mass and fragmentation patterns (MS/MS spectra).

- Semi-Quantification: UPLC-MS/MS was used to evaluate the formation and excretion trends of the identified metabolites over time.

Visualizing the Metabolic Pathway of this compound

Based on the identified metabolites, the primary metabolic pathway can be visualized as follows. The process begins with Phase I reactions, notably morpholine ring oxidation, which can lead to ring opening. This is followed by Phase II conjugation reactions.

References

- 1. Phase I study of orally administered 14 Carbon-isotope labelled-vistusertib (AZD2014), a dual TORC1/2 kinase inhibitor, to assess the absorption, metabolism, excretion, and pharmacokinetics in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolite identification of AZD8055 in Sprague-Dawley ... [pubmed.ncbi.nlm.nih.gov]

Vistusertib LC-MS/MS quantification method in human plasma

Materials and Reagents

- Analyte: Vistusertib (purity >98%) [1] [2].

- Internal Standard (IS): AZD8055 (purity >98%), a structurally similar mTOR inhibitor, is used as the IS since a stable-label version of this compound was not available [1] [2].

- Chemicals: HPLC-grade or LC-MS grade acetonitrile, water, and formic acid (98%) [1].

- Biological Matrix: Drug-free human plasma with sodium heparin or EDTA as an anticoagulant [3] [1].

Sample Preparation Procedure

The method uses a simple protein precipitation technique [1].

- Aliquot: Pipette 50 μL of calibrator, quality control (QC), or unknown human plasma sample into a microfuge tube [1].

- Add Internal Standard: Add 200 μL of acetonitrile containing the internal standard (AZD8055 at 50 ng/mL) [1].

- Precipitate Proteins: Vortex-mix the samples thoroughly for 30 seconds [1].

- Centrifuge: Centrifuge at approximately 1200 × g for 10 minutes at ambient temperature to pellet the precipitated proteins [1].

- Inject: Transfer 200 μL of the clean supernatant to an autosampler vial. A typical injection volume is 5 μL [1].

Liquid Chromatography (LC) Conditions

Effective separation is achieved using a reversed-phase column under isocratic conditions, enabling a fast run time [1].

- Column: Waters Acquity UPLC BEH C18 (1.7 μm, 2.1 × 50 mm) [1].

- Mobile Phase: Acetonitrile - Water - Formic Acid (30:70:0.1, v/v/v) [1].

- Elution: Isocratic [1].

- Flow Rate: 0.15 mL/min [1].

- Run Time: 3 minutes [1].

- Autosampler Temperature: 5°C [1].

- Column Oven Temperature: 40°C [1].

Mass Spectrometry (MS) Conditions

Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) [1].

- Ionization Mode: Positive Electrospray Ionization (ESI+) [1].

- Ion Spray Voltage: 5500 V [1].

- Source Temperature: 450°C [1].

- Gas Settings:

- Curtain Gas: 20 psi

- Collision Gas: 8 psi

- Ion Source Gas 1 & 2: 30 psi [1]

The table below lists the specific MRM transitions and instrument parameters for the analyte and internal standard.

| Compound | MRM Transition (m/z) | Declustering Potential (V) | Collision Energy (V) |

|---|---|---|---|

| This compound | 463.1 → 405.1 | 146 | 55 |

| AZD8055 (IS) | 466.1 → 408.2 | 146 | 53 [1] |

Method Validation Summary

The described method has been comprehensively validated, meeting FDA acceptance criteria for bioanalytical methods [1] [4]. The key validation parameters are summarized in the table below.

| Validation Parameter | Result / Description |

|---|---|

| Calibration Range | 5 - 5,000 ng/mL [1] |

| LLOQ | 5 ng/mL (Signal-to-noise ratio >10) [1] |

| Accuracy | 98.7 - 105.7% of nominal concentrations [1] |

| Precision | Coefficient of Variation (CV) ≤ 10.5% [1] |

| Specificity & Selectivity | No interference from six different lots of blank human plasma [1] |

| Dilution Integrity | A 40,000 ng/mL sample accurately quantified after a 1:10 (v/v) dilution with blank plasma [1] |

| Stability | Long-term stability in plasma demonstrated for at least 29 months at -70°C [1] |

The following diagram illustrates the complete analytical workflow, from sample preparation to data acquisition.

Biological Context and Application

This compound (AZD2014) is an orally bioavailable, selective, ATP-competitive inhibitor that targets the mTOR (mechanistic target of rapamycin) kinase [5] [6]. Unlike first-generation rapalogs that only inhibit the mTORC1 complex, this compound is a second-generation inhibitor that potently inhibits both mTORC1 and mTORC2 complexes. This dual inhibition prevents the feedback activation of the AKT survival pathway, a common mechanism of resistance to rapalogs, making it a promising anticancer agent [5].

The following diagram outlines the key signaling pathway targeted by this compound.

This validated LC-MS/MS method has been successfully applied to define the pharmacokinetic profile of this compound in cancer patients, supporting its clinical development. For instance, it has been used to measure plasma concentrations in a patient with a solid tumor receiving a 35 mg twice-daily oral dose [1].

References

- 1. Validation of a rapid liquid chromatography tandem mass ... [pmc.ncbi.nlm.nih.gov]

- 2. Validation of a rapid liquid chromatography tandem mass ... [sciencedirect.com]

- 3. Quantitation of Tuvusertib (M1774) in Human Plasma by ... [pmc.ncbi.nlm.nih.gov]

- 4. 8 Essential Characteristics of LC-MS/MS Method Validation [resolian.com]

- 5. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 6. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

vistusertib and paclitaxel combination therapy in ovarian cancer models

Scientific Rationale and Pathway Targeting

The combination of vistusertib (AZD2014), a dual mTORC1/2 inhibitor, with paclitaxel is grounded in the understanding that activation of the PI3K/mTOR pathway is a key mechanism of resistance to chemotherapy in ovarian cancer [1].

- Mechanism of Action: this compound directly targets the mTOR kinase, inhibiting both the mTOR complex 1 (mTORC1) and complex 2 (mTORC2). This leads to the reduction of phosphorylated S6 (p-S6, a marker of mTORC1 activity) and phosphorylated AKT (p-AKT at S473, a marker of mTORC2 activity) [1].

- Rationale for Combination: Paclitaxel treatment can paradoxically increase p-AKT levels in patients, potentially promoting a survival signal for cancer cells. The addition of this compound is designed to abrogate this increase and sensitize tumors to paclitaxel-induced cell death, particularly in platinum-resistant settings [1].

The following diagram illustrates the targeted signaling pathway and the theoretical basis for the combination therapy:

Preclinical Evidence and Experimental Data

Preclinical studies demonstrated the potential efficacy of this combination, providing a foundation for clinical investigation. Key quantitative findings from one study are summarized below [1].

Table 1: Key Preclinical Findings of this compound and Paclitaxel Combination in A2780Cis Xenograft Model

| Experimental Measure | Vehicle Control | This compound (A) | Paclitaxel (P) | Combination (A+P) | P-value (vs. Control) |

|---|---|---|---|---|---|

| Tumor Volume (% change) | 480% | 250% | 490% | 220% | 0.03 |

| Apoptosis (Cleaved Caspase-3) | 0.34 | Not Reported | Not Reported | 0.83 | 0.0003 |

| Necrosis (% of cells) | 30 | Not Reported | Not Reported | 50 | 0.03 |

| p-AKT (S473) & p-S6 (S240/244) | Present | Reduced | Present | Reduced | Not Reported |

| Metabolite Changes (vs. Control) | - | - | - | - | - |

| Phosphocholine (PC) | Baseline | - | - | Decreased | 0.01 |

| ATP | Baseline | - | - | Decreased | < 0.05 |

Detailed Experimental Protocols

The following protocols are adapted from the methodology used in the preclinical study [1].

In Vitro Combination Treatment on Cell Lines

- Cell Line Panel: The study utilized a panel of 12 human ovarian cancer cell lines. The cisplatin-resistant cell line A2780Cis was used for detailed signaling and in vivo analysis as a model of chemo-resistance [1].

- Drug Preparation:

- This compound: Prepare a stock solution in DMSO. Further dilute in cell culture medium for treatment, ensuring the final DMSO concentration is non-cytotoxic (e.g., <0.1%).

- Paclitaxel: Prepare a stock solution per manufacturer's instructions and dilute in cell culture medium.

- Treatment Schedule: For concomitant combination studies, cells are treated with both this compound and paclitaxel for a predetermined period (e.g., 24 hours for signaling analysis, or longer for growth inhibition assays).

- Growth Inhibition & Synergy Assessment: Cell growth/viability is measured using assays like MTT or CellTiter-Glo. Synergy is quantified using models like the Loewe model, where a synergy score >5 is typically considered significant [1].

- Signaling Analysis (Western Blot):

- Lysis: Harvest treated cells and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

- Electrophoresis & Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

- Antibody Incubation: Probe the membrane with primary antibodies against p-S6 (S235/236), p-AKT (S473), and total S6/AKT as loading controls. Antibody for PDCD4 can be used as a downstream indicator of S6K inhibition.

- Detection: Use appropriate HRP-conjugated secondary antibodies and chemiluminescent detection.

In Vivo Efficacy Study in Xenograft Models

- Animal Model: Female athymic nu/nu mice implanted subcutaneously with A2780Cis cells [1].

- Dosing Formulations:

- This compound: Prepare as a suspension in a suitable vehicle for oral gavage.

- Paclitaxel: Dilute in a sterile saline or PBS solution for intraperitoneal injection.

- Treatment Groups & Dosing Regimen:

- Vehicle control

- This compound alone

- Paclitaxel alone

- This compound + Paclitaxel combination

- Dosing in the referenced study continued for two weeks. Tumor volumes are measured regularly and calculated using the formula: V = ½ (length × width²) [1].

- Endpoint Analysis:

- Tumor Volume: Compare final tumor volumes and growth rates between groups.

- Immunohistochemistry (IHC): Analyze formalin-fixed paraffin-embedded (FFPE) tumor sections for Cleaved Caspase-3 (apoptosis), Ki67 (proliferation), and CD34 (angiogenesis).

- Metabolic Profiling: Use magnetic resonance spectroscopy (³¹P MRS) on tumor samples to analyze changes in metabolites like phosphocholine (PC), glycerophosphocholine (GPC), and ATP [1].

Critical Considerations for Translational Research

While preclinical data was promising, subsequent clinical trial results are crucial for researchers to contextualize their work.

- Clinical Trial Outcome: The phase 2 OCTOPUS trial investigated this compound plus weekly paclitaxel versus paclitaxel plus placebo in patients with platinum-resistant high-grade serous ovarian carcinoma. The trial concluded that the combination, while safe and feasible, did not improve progression-free survival (PFS) or overall survival (OS) in this unselected patient population [2].

- Key Clinical Data:

- Median PFS: 4.5 months (this compound) vs 4.1 months (placebo). Hazard Ratio (HR) = 0.84; P = 0.18.

- Median OS: 9.7 months (this compound) vs 11.1 months (placebo). HR = 1.21.

- Safety: The combination was associated with increased toxicities, including lymphopenia, fatigue, gastroesophageal reflux, and rash [2].

- Implications for Research: The disconnect between strong preclinical results and the negative clinical trial underscores the complexity of drug development. Future research should focus on:

- Biomarker Identification: The OCTOPUS trial authors highlighted the need to evaluate potential predictive biomarkers to identify a patient subpopulation that might benefit from this combination [2].

- Model Selection: Using ovarian cancer cell lines that are genomically representative of high-grade serous ovarian cancer (e.g., those validated in [3] [4]) is critical for improving the translatability of preclinical findings.

Summary

The provided application notes detail the robust preclinical protocol for evaluating the this compound and paclitaxel combination, which demonstrated significant anti-tumor activity in vitro and in vivo by effectively inhibiting the mTOR pathway and inducing apoptosis. However, the subsequent phase 2 OCTOPUS trial results serve as a critical reminder of the challenges in oncology drug development. Researchers using these models should incorporate biomarker exploration and carefully consider clinical context when designing studies and interpreting results.

References

- 1. Evaluation of the combination of the dual m-TORC1/2 inhibitor... [pmc.ncbi.nlm.nih.gov]

- 2. / this compound Appears Safe With No OS Benefit in Paclitaxel ... Ovarian [cancernetwork.com]

- 3. Evaluating cell lines as tumour models by comparison of ... [nature.com]

- 4. Distinct transcriptional programs stratify ovarian cancer cell ... [genomemedicine.biomedcentral.com]

Comprehensive Application Note: Investigating Vistusertib and Fulvestrant Synergy in Endocrine-Resistant Breast Cancer PDX Models

Introduction and Scientific Background

Endocrine resistance remains a significant clinical challenge in the management of estrogen receptor-positive (ER+) breast cancer, which constitutes the majority of breast cancer cases. Despite the established efficacy of endocrine therapies such as aromatase inhibitors, tamoxifen, and fulvestrant, both de novo and acquired resistance frequently develop, leading to disease progression [1]. The PI3K/AKT/mTOR pathway has been strongly implicated as a key mechanism driving endocrine resistance, with approximately 50% of ER+ primary breast cancers demonstrating abnormal intrinsic activation of this signaling cascade [2]. Cross-talk between the ER and growth factor signaling pathways can facilitate ligand-independent ER activation, allowing cancer cells to bypass endocrine therapy blockade [1].

Fulvestrant is a selective estrogen receptor downregulator (SERD) that competitively binds to the estrogen receptor, leading to its degradation and effectively suppressing ER signaling [3]. While fulvestrant has demonstrated clinical efficacy, resistance inevitably develops, necessitating combination approaches. Vistusertib (AZD2014) represents a dual mTORC1/mTORC2 inhibitor that potentially addresses a limitation of earlier mTOR inhibitors like everolimus, which only target mTORC1 and can trigger feedback activation of AKT via mTORC2 [2]. Preclinical data suggests that dual mTORC1/2 inhibition may provide more complete pathway suppression and overcome resistance mechanisms that emerge with mTORC1-selective inhibition [1].

Experimental Models for Studying Endocrine Resistance

Patient-Derived Xenograft (PDX) Models

HBCx34 OvaR Model: This PDX model represents acquired endocrine resistance and was used specifically to evaluate the efficacy of this compound-fulvestrant combination therapy. The model is characterized by its maintenance of ER expression throughout the development of resistance, making it particularly relevant for studying secondary resistance mechanisms [1].

Additional PDX Considerations: When establishing new PDX models for endocrine resistance studies, researchers should ensure thorough characterization of ER expression status, ESR1 mutation profile, and PI3K pathway activation markers. Models should be propagated in hormone-deprived conditions to mimic the clinical scenario of aromatase inhibitor therapy [4].

Endocrine-Resistant Cell Line Models

A comprehensive panel of isogenic cell lines modeling various resistance mechanisms should be employed for preliminary screening:

- LTED Models: Long-term estrogen-derived models simulating relapse on aromatase inhibitors, including lines with varying ESR1 mutation status (Y537C, Y537S, D538G) [1] [4].

- Tamoxifen-Resistant (TAMR) Models: MCF7 cells cultured long-term with 4-hydroxytamoxifen to recapitulate tamoxifen resistance [1].